8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a sulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the bicyclic core through a Diels-Alder reaction.
- Introduction of the methylene group via a Wittig reaction.
- Attachment of the pyrazole ring through a nucleophilic substitution reaction.
- Sulfonylation of the pyrazole ring using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide or thiol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound could be studied for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups may interact with biological targets in unique ways, leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound might be investigated for its potential to act as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane: can be compared to other bicyclic compounds with sulfonyl and pyrazole groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methylidene-8-(1-methylpyrazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9-5-10-3-4-11(6-9)15(10)18(16,17)12-7-13-14(2)8-12/h7-8,10-11H,1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSGQRVGPUGDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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